Potassium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate
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Overview
Description
Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is a chemical compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl moiety substituted with two fluorine atoms and a butanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Butanoate Group: The butanoate group is introduced through esterification or acylation reactions, where the biphenyl derivative reacts with an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino or thiol-substituted biphenyl derivatives
Scientific Research Applications
Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to interact with hydrophobic pockets in proteins, while the fluorine atoms enhance binding affinity through halogen bonding. The butanoate group may participate in hydrogen bonding or ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(2’,4’-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines: These compounds share the biphenyl core and fluorine substitutions but differ in the presence of a pyrimidine ring.
4-Formylphenylboronic acid: This compound has a similar biphenyl structure but contains a boronic acid group instead of a butanoate group.
Uniqueness
Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine atoms and a butanoate group allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives.
Properties
CAS No. |
161692-91-7 |
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Molecular Formula |
C17H13F2KO3 |
Molecular Weight |
342.38 g/mol |
IUPAC Name |
potassium;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/C17H14F2O3.K/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;/h2-7,9-10H,8H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
CMMOAZYPDRTMIC-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[K+] |
Origin of Product |
United States |
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